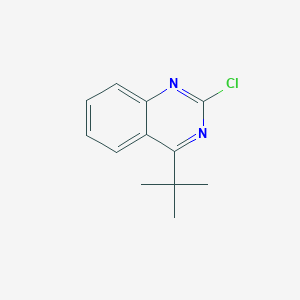
4-Tert-butyl-2-chloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol. This compound belongs to the quinazoline family, which consists of fused benzene and pyrimidine rings. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-aminobenzonitrile with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of catalysts such as palladium on carbon (Pd/C) can improve the yield and selectivity of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in 4-tert-butyl-2-hydroxyquinazoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.
Major Products Formed:
Quinazoline-2,4-dione derivatives: from oxidation.
4-tert-butyl-2-hydroxyquinazoline: from reduction.
Substituted quinazolines: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-chloroquinazoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-tert-butyl-2-chloroquinazoline exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. For example, it can inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparación Con Compuestos Similares
4-Tert-butyl-2-chloroquinazoline is compared with other similar compounds, such as:
2-tert-Butyl-1,4-benzoquinone: This compound is a major metabolite of the food additive butylated hydroxyanisole (BHA) and is known for its cytotoxic properties.
N-Phenethylquinazolin-4-amine: This class of compounds has shown activity against Mycobacterium tuberculosis and Mycobacterium bovis.
Uniqueness: this compound stands out due to its specific structural features, such as the tert-butyl group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
4-tert-butyl-2-chloroquinazoline |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3 |
Clave InChI |
XWKHGKWPFLZCIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=NC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


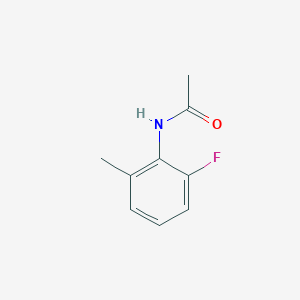
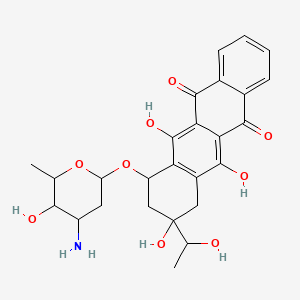
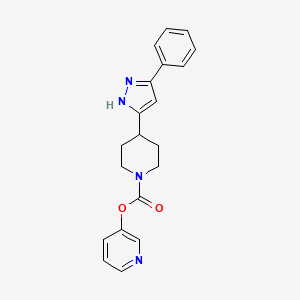


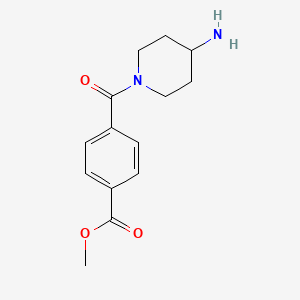

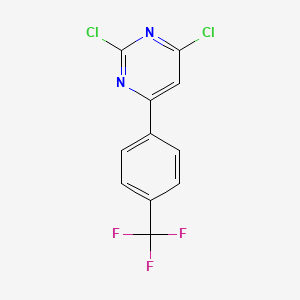
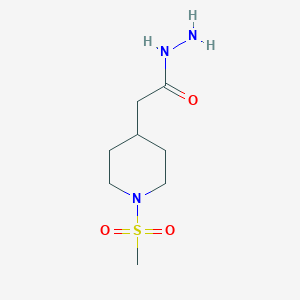

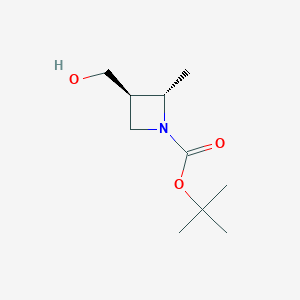
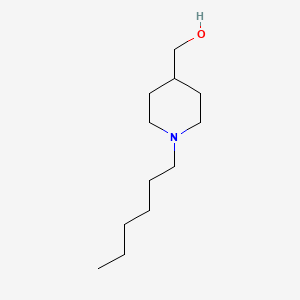
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
